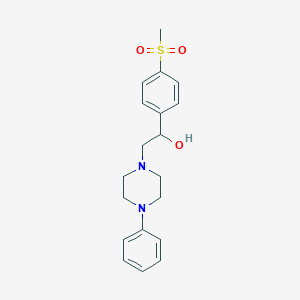
1-(4-Methylsulfonylphenyl)-2-(4-phenylpiperazin-1-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methylsulfonylphenyl)-2-(4-phenylpiperazin-1-yl)ethanol, also known as MSPPOE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MSPPOE is a member of the phenylethanolamine class of compounds and has been shown to have promising pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of 1-(4-Methylsulfonylphenyl)-2-(4-phenylpiperazin-1-yl)ethanol is not yet fully understood. However, it is believed to act on the serotonergic and dopaminergic systems in the brain, which are involved in regulating mood and behavior.
Biochemical and Physiological Effects
1-(4-Methylsulfonylphenyl)-2-(4-phenylpiperazin-1-yl)ethanol has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as serotonin and dopamine in the brain, which are involved in regulating mood and behavior. In addition, 1-(4-Methylsulfonylphenyl)-2-(4-phenylpiperazin-1-yl)ethanol has also been shown to have anti-inflammatory effects and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1-(4-Methylsulfonylphenyl)-2-(4-phenylpiperazin-1-yl)ethanol is that it has been shown to have a low toxicity profile in animal models. This makes it a potentially safe compound for use in human clinical trials. However, one of the limitations of 1-(4-Methylsulfonylphenyl)-2-(4-phenylpiperazin-1-yl)ethanol is that its mechanism of action is not yet fully understood, which makes it difficult to predict its efficacy in humans.
Direcciones Futuras
There are a number of future directions for research on 1-(4-Methylsulfonylphenyl)-2-(4-phenylpiperazin-1-yl)ethanol. One area of interest is in the development of 1-(4-Methylsulfonylphenyl)-2-(4-phenylpiperazin-1-yl)ethanol-based drugs for the treatment of anxiety, depression, and other mood disorders. In addition, 1-(4-Methylsulfonylphenyl)-2-(4-phenylpiperazin-1-yl)ethanol may also have potential applications in the treatment of drug addiction and alcoholism. Further research is needed to fully understand the mechanism of action of 1-(4-Methylsulfonylphenyl)-2-(4-phenylpiperazin-1-yl)ethanol and to determine its safety and efficacy in humans.
Métodos De Síntesis
1-(4-Methylsulfonylphenyl)-2-(4-phenylpiperazin-1-yl)ethanol can be synthesized using a multi-step process that involves the reaction of 4-methylsulfonylphenylacetic acid with 1-(4-chlorophenyl)piperazine to produce the intermediate 1-(4-methylsulfonylphenyl)-4-(4-chlorophenyl)piperazine. This intermediate is then reduced using sodium borohydride to produce 1-(4-Methylsulfonylphenyl)-2-(4-phenylpiperazin-1-yl)ethanol.
Aplicaciones Científicas De Investigación
1-(4-Methylsulfonylphenyl)-2-(4-phenylpiperazin-1-yl)ethanol has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. In addition, 1-(4-Methylsulfonylphenyl)-2-(4-phenylpiperazin-1-yl)ethanol has also been shown to have potential applications in the treatment of drug addiction and alcoholism.
Propiedades
Fórmula molecular |
C19H24N2O3S |
|---|---|
Peso molecular |
360.5 g/mol |
Nombre IUPAC |
1-(4-methylsulfonylphenyl)-2-(4-phenylpiperazin-1-yl)ethanol |
InChI |
InChI=1S/C19H24N2O3S/c1-25(23,24)18-9-7-16(8-10-18)19(22)15-20-11-13-21(14-12-20)17-5-3-2-4-6-17/h2-10,19,22H,11-15H2,1H3 |
Clave InChI |
QIZHAZYEDXKCRA-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(CN2CCN(CC2)C3=CC=CC=C3)O |
SMILES canónico |
CS(=O)(=O)C1=CC=C(C=C1)C(CN2CCN(CC2)C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-(7-Methoxy-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B232255.png)
![2-(4-{2-[(2-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)oxy]ethyl}-1-piperazinyl)ethanol](/img/structure/B232256.png)
![1-{2-[4-(4-Ethylphenyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B232260.png)
![2-chloro-9-[3-(dimethylamino)propylidene]-9H-thioxanthen-4-ol](/img/structure/B232262.png)
![N-[3-(dimethylamino)propyl]-4-hydroxy-2-quinolinecarboxamide](/img/structure/B232269.png)
![5,7-dichloro-4-hydroxy-N-[2-(4-morpholinyl)ethyl]-2-quinolinecarboxamide](/img/structure/B232270.png)
![N-[2-(dimethylamino)ethyl]-2-[(2-fluorophenyl)sulfanyl]-N-methylbenzamide](/img/structure/B232273.png)
![N-[2-(dimethylamino)ethyl]-2-[(4-fluorophenyl)sulfanyl]-N-methylbenzamide](/img/structure/B232274.png)